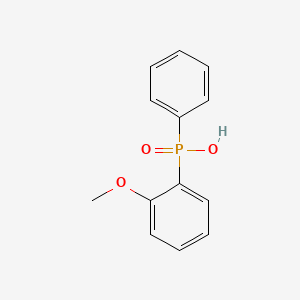
(2-Methoxy-phenyl)-phenyl-phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-phenyl)-phenyl-phosphinic acid is an organic compound that features a phosphinic acid group attached to a phenyl ring and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-phenyl)-phenyl-phosphinic acid typically involves the reaction of phenylphosphinic acid with 2-methoxyphenyl derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the phosphinic acid bond. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-phenyl)-phenyl-phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2-Methoxy-phenyl)-phenyl-phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2-Methoxy-phenyl)-phenyl-phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of a phosphinic acid group, leading to different applications and reactivity.
Uniqueness
(2-Methoxy-phenyl)-phenyl-phosphinic acid is unique due to the presence of both a methoxy-substituted phenyl ring and a phosphinic acid group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H13O3P |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
(2-methoxyphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O3P/c1-16-12-9-5-6-10-13(12)17(14,15)11-7-3-2-4-8-11/h2-10H,1H3,(H,14,15) |
InChI Key |
CHZYDULLAKJWNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


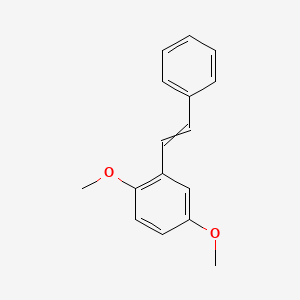
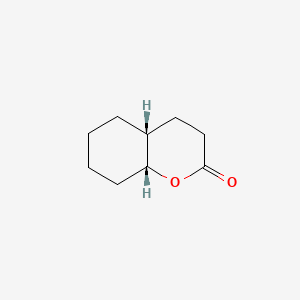
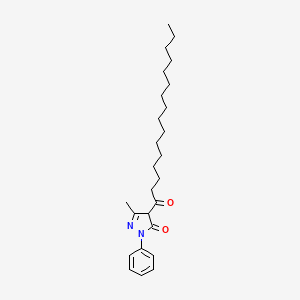

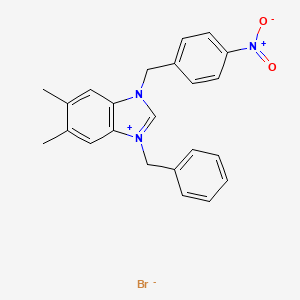

![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)
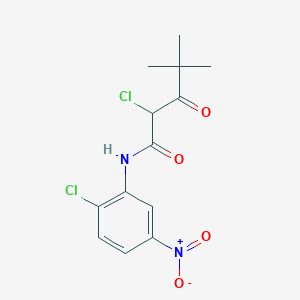

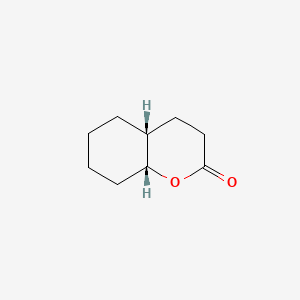


![4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11942926.png)
